7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid
Overview
Description
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid is a complex organic compound with the molecular formula C11H9NO6. It is characterized by its unique indolizine structure, which includes a hydroxy group at the 7th position, a keto group at the 5th position, and two carboxylic acid groups at the 3rd and 8th positions. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as a substituted pyrrole, followed by oxidation and functional group transformations to introduce the hydroxy and keto groups. The reaction conditions often require the use of strong acids or bases, oxidizing agents, and controlled temperatures to ensure the correct formation of the indolizine ring and the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve high-quality product suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the keto group would produce an alcohol. Esterification of the carboxylic acids would result in esters, and amidation would yield amides.
Scientific Research Applications
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and keto groups can form hydrogen bonds with active sites, while the carboxylic acids can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indolizine-3-carboxylic acid: Lacks the hydroxy and keto groups, making it less reactive in certain chemical reactions.
5-Hydroxyindolizine-3-carboxylic acid: Similar structure but with different functional group positions, leading to different reactivity and biological activity.
7-Ketoindolizine-3,8-dicarboxylic acid: Similar but lacks the hydroxy group, affecting its hydrogen bonding capability.
Uniqueness
7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3,8-dicarboxylic acid is unique due to the combination of its functional groups and the indolizine ring structure. This combination provides a versatile platform for chemical modifications and interactions with biological targets, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3,8-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c12-6-3-7(13)11-4(8(6)10(16)17)1-2-5(11)9(14)15/h3,5,12H,1-2H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFICPZUGMCVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=O)N2C1C(=O)O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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